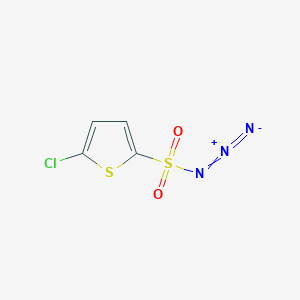
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one undergoes several types of chemical reactions, including:
Dimerization: This compound can dimerize to form linearly combined dimers or novel spiro-compounds.
Substitution Reactions: It can participate in substitution reactions, particularly at the nitrogen and sulfur atoms, due to their nucleophilic nature.
Common Reagents and Conditions:
Dimerization: Typically involves mild conditions and can be facilitated by the presence of catalysts or specific solvents.
Substitution Reactions: Common reagents include halogens, alkylating agents, and other electrophiles.
Major Products Formed:
Dimerization Products: Linearly combined dimers and spiro-compounds.
Substitution Products: Various substituted thiazine derivatives, depending on the reagents used.
Scientific Research Applications
2-Ethyl-6-methyl-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Another thiazine derivative with similar structural features.
5,6-Dihydro-1,3-thiazin-4-one Derivatives: These compounds share the thiazine core structure and exhibit similar biological activities.
Uniqueness: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo dimerization and form novel spiro-compounds further distinguishes it from other thiazine derivatives .
Properties
CAS No. |
86137-34-0 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C7H9NOS/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
WSXAUVJARZBGDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)


![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)






